molecular formula C18H21N5O3 B2858431 3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 301355-15-7

3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2858431
CAS No.: 301355-15-7
M. Wt: 355.398
InChI Key: RCRSVATZPQIKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound features a purine ring system substituted with various functional groups, including a methyl group, a morpholino group, and a phenethyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. One common synthetic route includes the following steps:

  • Formation of the Purine Core: : The purine ring is constructed using a series of reactions starting from simple precursors like formamide and urea.

  • Introduction of the Methyl Group: : The methyl group is introduced through methylation reactions, often using methylating agents like methyl iodide or dimethyl sulfate.

  • Attachment of the Morpholino Group: : The morpholino group is introduced through nucleophilic substitution reactions, using morpholine as the nucleophile.

  • Attachment of the Phenethyl Group: : The phenethyl group is introduced through a coupling reaction, often using reagents like phenethyl bromide and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Halides (e.g., bromides, iodides), amines, and strong bases.

Major Products Formed

  • Oxidation: : Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: : Reduced derivatives, often resulting in the removal of oxygen-containing functional groups.

  • Substitution: : Substituted derivatives, where different functional groups replace the original substituents.

Scientific Research Applications

3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including interactions with various enzymes and receptors.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione can be compared to other purine derivatives, such as:

  • Theophylline: : Another purine derivative with similar structural features but different functional groups.

  • Caffeine: : A well-known purine alkaloid with stimulant properties.

  • Morpholino derivatives: : Other compounds containing the morpholino group but with different core structures.

These compounds share some similarities in their purine core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-21-15-14(16(24)20-18(21)25)23(8-7-13-5-3-2-4-6-13)17(19-15)22-9-11-26-12-10-22/h2-6H,7-12H2,1H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRSVATZPQIKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.